A Comprehensive Technical Guide to 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS 162045-54-7) for Drug Discovery Professionals
A Comprehensive Technical Guide to 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS 162045-54-7) for Drug Discovery Professionals
Executive Summary: This document provides an in-depth technical overview of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride, a heterocyclic compound belonging to the versatile benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, associated with a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1] This guide synthesizes the available structural information, proposes a putative mechanism of action centered on the sigma-2 receptor, outlines a representative synthetic strategy, and provides standardized protocols for analytical characterization and safe handling. The content is tailored for researchers, medicinal chemists, and drug development scientists engaged in leveraging this scaffold for therapeutic innovation.
Core Compound Identity and Physicochemical Profile
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a small molecule featuring a fused benzoxazolone ring system linked to a piperidine moiety via a nitrogen-carbon bond. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to use in biological assays and formulation development.
Chemical Structure and Nomenclature
The chemical identity is defined by the precise arrangement of its constituent rings and functional groups.
Caption: Chemical structure of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride.
Physicochemical Properties
A summary of key physicochemical data is essential for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source |
| CAS Number | 162045-54-7 | [2] |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | Supplier Data |
| Molecular Weight | 254.71 g/mol | Supplier Data |
| Appearance | White to off-white solid (Typical) | - |
| Melting Point | Data Not Publicly Available | - |
| Boiling Point | Data Not Publicly Available | - |
| Solubility | Data Not Publicly Available | - |
| pKa | Data Not Publicly Available | - |
Putative Mechanism of Action: Targeting the Sigma-2 Receptor
While direct, high-throughput screening data for CAS 162045-54-7 is not extensively published, structural analysis points towards a compelling hypothesis for its biological target. The inclusion of a conformationally rigid piperidin-4-yl substituent is a key structural feature that may confer high binding affinity for the sigma-2 receptor (σ₂R).
The Sigma-2 Receptor (σ₂R) as a Therapeutic Target
The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is overexpressed in numerous cancer cell lines and solid tumors. It is implicated in regulating key cellular processes such as cell proliferation, lipid metabolism, and calcium signaling. Ligands that bind to σ₂R can induce apoptosis and inhibit tumor growth, making it a high-value target for oncology drug discovery. Beyond cancer, σ₂R modulation has shown potential in treating neurological disorders.
Hypothesized Signaling Pathway
A σ₂R ligand like 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is hypothesized to exert its effects by binding to the receptor, which may disrupt its interaction with key binding partners (e.g., progesterone receptor membrane component 1, PGRMC1) and trigger downstream apoptotic signaling cascades.
Caption: Hypothesized signaling pathway upon binding to the Sigma-2 receptor.
Representative Synthetic Strategy
Retrosynthetic Analysis
The molecule can be disconnected at the N-C bond between the benzoxazolone nitrogen and the piperidine ring. This leads to two key starting materials: benzoxazol-2(3H)-one and a protected 4-substituted piperidine derivative, such as 1-Boc-4-piperidone.
Caption: Retrosynthetic approach for the target compound.
Proposed Forward Synthesis Protocol
This protocol describes a plausible, three-step synthesis starting from commercially available materials.
Step 1: Synthesis of Benzoxazol-2(3H)-one
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Rationale: This step creates the core heterocyclic scaffold. A common method involves the cyclization of 2-aminophenol with a carbonylating agent like urea or triphosgene. The urea method is often preferred for its safety and simplicity.
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Procedure:
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Combine 2-aminophenol (1.0 eq) and urea (1.5 eq) in a round-bottom flask.
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Heat the mixture to 140-160 °C under a nitrogen atmosphere for 4-6 hours.
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Monitor the reaction by TLC for the disappearance of 2-aminophenol.
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Cool the reaction mixture, treat with water, and collect the resulting precipitate by filtration.
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Recrystallize the crude solid from ethanol/water to yield pure benzoxazol-2(3H)-one.
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Step 2: N-Alkylation with Protected Piperidine (Mitsunobu Reaction)
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Rationale: The Mitsunobu reaction is a reliable method for forming the key N-C bond under mild conditions, coupling the acidic N-H of the benzoxazolone with an alcohol.
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Procedure:
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Dissolve benzoxazol-2(3H)-one (1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous THF.
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Add triphenylphosphine (PPh₃, 1.2 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Remove the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the Boc-protected intermediate.
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Step 3: Deprotection and Salt Formation
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Rationale: The final step removes the Boc protecting group and forms the desired hydrochloride salt, improving handling and solubility.
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Procedure:
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Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate.
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Add a solution of HCl in 1,4-dioxane (4M, 5.0 eq) or bubble HCl gas through the solution.
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Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride as a final product.
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Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of the compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic methods should be employed.
Standard Analytical Workflow
The following workflow ensures that the synthesized material meets the required specifications for use in further experiments.
Caption: Standard workflow for analytical characterization and quality control.
Protocol: Purity Determination by HPLC-UV
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Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules.
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Method:
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Instrument: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm and 280 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.
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Acceptance Criteria: A single major peak with purity >95% by area normalization.
Safety, Handling, and Storage
Proper handling procedures are essential to ensure personnel safety and maintain compound integrity.
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Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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Handling: As a hydrochloride salt of an amine, the compound is likely a mild irritant. In case of contact, wash affected areas thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, keeping the compound at -20°C is recommended to prevent degradation.
References
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MDPI. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
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Chemsrc. (n.d.). 3-(piperidin-4-yl)benzo[d]oxazol-2(3h)-one hydrochloride. Retrieved from Chemsrc website. [Link]
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PubMed. (2023). Synthesis and pharmacological evaluation of benzoxazolone derivatives. Retrieved from PubMed. [Link]
